molecular formula C16H17ClN2O3S B1402923 2-Chloro-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide CAS No. 1365962-14-6

2-Chloro-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide

Cat. No.: B1402923
CAS No.: 1365962-14-6
M. Wt: 352.8 g/mol
InChI Key: BGUUCSFCNDHBCE-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide is a synthetic organic compound intended for research and development purposes. This chemical features a propanamide core substituted with a chlorine atom at the 2-position and a phenyl ring at the nitrogen. The phenyl ring is further functionalized with a sulfonamide group linked to a 3-methylphenyl (m-tolyl) moiety. With a molecular formula of C₁₆H₁₇ClN₂O₃S, it presents a complex structure suitable for various investigative applications. This compound is closely related to a class of chemicals studied for their potential as transient receptor potential vanilloid 1 (TRPV1) antagonists . Research in this area is significant for understanding nociceptive signaling and developing novel analgesic agents, particularly for chronic pain and inflammatory hyperalgesia . The presence of the sulfonamide group is a common pharmacophoric element in many biologically active molecules, suggesting potential value in medicinal chemistry research for structure-activity relationship (SAR) studies . The specific arrangement of its chloro, sulfonamido, and methylphenyl groups makes it a valuable intermediate for constructing more complex molecular architectures in drug discovery. Application Note: The primary application of this compound is for use as a reference standard in analytical method development and validation. It is also suited as a building block in organic synthesis and medicinal chemistry research. Safety Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

2-chloro-N-[4-[(3-methylphenyl)sulfamoyl]phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-11-4-3-5-14(10-11)19-23(21,22)15-8-6-13(7-9-15)18-16(20)12(2)17/h3-10,12,19H,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUUCSFCNDHBCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601159006
Record name Propanamide, 2-chloro-N-[4-[[(3-methylphenyl)amino]sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601159006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365962-14-6
Record name Propanamide, 2-chloro-N-[4-[[(3-methylphenyl)amino]sulfonyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365962-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, 2-chloro-N-[4-[[(3-methylphenyl)amino]sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601159006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methylphenylamine with sulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with 2-chloropropanoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Industrial methods also incorporate purification steps, such as recrystallization or chromatography, to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the compound.

    Hydrolysis: The amide linkage can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide has been studied for its potential as a pharmaceutical agent. Its sulfonamide group is known for antibacterial properties, making it a candidate for developing new antibiotics or antimicrobial agents.

Case Study : In a study published in Medicinal Chemistry, compounds with similar sulfonamide structures exhibited significant antibacterial activity against resistant strains of bacteria, suggesting that derivatives of this compound could be effective in treating infections caused by such pathogens .

Cancer Research

The compound's structure suggests potential activity against cancer cells. Research indicates that sulfonamide derivatives can inhibit specific enzymes involved in tumor growth.

Case Study : A recent publication in Cancer Letters highlighted that certain sulfonamide compounds demonstrated the ability to inhibit the growth of breast cancer cell lines by inducing apoptosis . This opens avenues for further exploration of this compound in oncology.

Biochemical Research

In biochemical assays, compounds with similar structures have been utilized to study enzyme inhibition. The presence of the chloro and sulfonamide groups can enhance binding affinity to target enzymes.

Research Findings : A study focusing on sulfonamide-based inhibitors showed that they effectively inhibited carbonic anhydrase, an enzyme involved in various physiological processes . This suggests that our compound may also exhibit similar inhibitory effects.

Mechanism of Action

The mechanism by which 2-Chloro-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The amide linkage and chloro group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents on the sulfonamide-linked phenyl ring, the amide chain, or the halogenation pattern. Key comparisons include:

Table 1: Structural Comparison of Selected Analogs
Compound Name Molecular Formula Key Substituents Applications/Data
Target Compound : 2-Chloro-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide Likely C₁₆H₁₆ClN₃O₃S* - 2-chloropropanamide
- 3-methylphenyl sulfonamide
Not explicitly reported; inferred roles in medicinal chemistry
2-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide C₁₃H₁₁Cl₂N₅O₃S - 6-chloropyridazinyl sulfonamide Discontinued research chemical; potential agrochemical intermediate
2-Chloro-N-{4-chloro-3-[(dimethylamino)sulfonyl]phenyl}propanamide C₁₂H₁₅Cl₂N₂O₃S - Dimethylamino sulfonyl
- Dual chloro substituents
Available commercially (Santa Cruz Biotechnology); agrochemical research
(2R)-2-{4-{[(4-methylphenyl)sulfonyl]amino}phenyl)propanamide (Compound 6) C₁₆H₁₈N₂O₃S - 4-methylphenyl sulfonamide
- (R)-configuration
CXCR2 antagonist: 65% CXCL1 inhibition at 10⁻⁸ M
3-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide C₁₂H₁₂ClN₅O₃S² - Thiadiazole sulfonamide Building block for drug discovery; available in small quantities
2-Chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]propanamide C₁₄H₁₉ClN₂O₄S - Morpholine sulfonyl Predicted pKa: 12.63; density: 1.368 g/cm³

*Estimated based on structural analogs.

Pharmacological and Physicochemical Properties

  • CXCR2 Inhibition : The (R)-configured analog (Compound 6 ) with a 4-methylphenyl sulfonamide group shows 65% inhibition of CXCL1 at 10⁻⁸ M. The target compound’s 3-methylphenyl substituent may alter binding due to steric or electronic effects, though specific data are unavailable.
  • Solubility and Stability : The morpholine-containing analog has a higher molar mass (346.83 g/mol) and predicted pKa (12.63) compared to the target compound, suggesting differences in ionization and solubility.
  • Agrochemical Potential: Compounds like 2-chloro-N-(3-fluoro-4-methylphenyl)propanamide are marketed as intermediates, indicating the chloro-propanamide motif’s versatility in agrochemical design.

Biological Activity

2-Chloro-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H18ClN3O2S
  • Molecular Weight : 353.85 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chloroacetamides, including derivatives similar to this compound. These compounds have been evaluated for their effectiveness against various bacterial strains.

Study Findings

  • Antibacterial Efficacy : A study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for antimicrobial potential. The results indicated that compounds with halogenated substitutions demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), while showing moderate effects against Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans .
  • Quantitative Structure-Activity Relationship (QSAR) : The biological activity was correlated with the structure of the compounds. The presence of halogenated groups was found to enhance lipophilicity, facilitating better membrane permeability and thus higher antimicrobial activity .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Cell Membrane Disruption : The lipophilic nature allows these compounds to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Inhibition of Protein Synthesis : Some derivatives may interfere with ribosomal function, thereby inhibiting protein synthesis in bacteria.

Case Studies

Several case studies have explored the efficacy of related compounds in clinical settings:

  • Case Study 1 : A derivative similar to this compound was tested against MRSA in a clinical isolate study, showing a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising antibacterial activity .
  • Case Study 2 : Another study focused on the compound's anticancer properties, where it displayed significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 10 to 30 µM depending on the specific derivative used .

Q & A

Synthesis Optimization and Yield Improvement

Q: What methodologies are recommended to optimize the synthesis of 2-Chloro-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide while addressing yield variability? A:

  • Route Comparison : Compare multi-step pathways using catalysts (e.g., Pd-based) or solvent systems. For example, highlights two routes with 84% and 80% yields, suggesting solvent polarity and reaction time as critical factors.
  • Yield Analysis : Use Design of Experiments (DoE) to identify variables (temperature, stoichiometry) affecting yield. emphasizes statistical methods like fractional factorial designs to minimize experimental runs while maximizing data quality.
  • Purification : Implement column chromatography or recrystallization ( ) to isolate high-purity intermediates.
    Reference :

Structural Characterization Challenges

Q: How can researchers resolve contradictions in NMR or crystallographic data during structural elucidation? A:

  • Multi-Technique Validation : Combine 13C^{13}\text{C} NMR ( ), X-ray crystallography ( ), and IR spectroscopy ( ) to cross-verify bond configurations and substituent positions.
  • Hydrogen Bonding Analysis : For crystalline forms, examine intermolecular interactions (e.g., N–H⋯O bonds in ) to explain packing anomalies.
  • Dynamic Effects : Consider temperature-dependent NMR to account for conformational flexibility in solution vs. solid-state structures.
    Reference :

Advanced Computational Modeling for Reaction Design

Q: What computational strategies are effective in predicting reaction pathways for novel derivatives of this compound? A:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, as described in .
  • Machine Learning : Train models on existing reaction databases to predict optimal conditions (solvent, catalysts) for sulfonamide formation or chloro-propanamide coupling.
  • Feedback Loops : Integrate experimental results (e.g., failed reactions) into computational workflows to refine predictions ( ).
    Reference :

Statistical Experimental Design in Process Development

Q: How can researchers apply statistical methods to streamline the development of scalable synthesis protocols? A:

  • DoE Frameworks : Employ response surface methodology (RSM) or Taguchi designs ( ) to optimize variables like reaction temperature (e.g., 60–100°C) and reagent ratios.
  • Contradiction Resolution : Analyze interactions between variables (e.g., solvent polarity vs. catalyst loading) to explain conflicting yield trends.
  • Robustness Testing : Validate optimized conditions under minor perturbations (e.g., ±5% reagent variation) to ensure reproducibility.
    Reference :

Solubility and Solvent Selection

Q: What methodologies guide solvent selection for improving solubility in biological assays or reaction media? A:

  • Hansen Solubility Parameters : Use HSPiP software to predict solubility in solvents like DMSO, methanol, or dichloromethane ( lists solubility trends for structurally similar amides).
  • Co-Solvent Systems : Test mixtures (e.g., water-ethanol) to enhance solubility while maintaining compound stability ( ).
  • Empirical Screening : Conduct high-throughput solubility assays using automated platforms.
    Reference :

Mechanistic Studies on Sulfonamide Coupling

Q: How can researchers investigate the mechanism of the sulfonamide coupling step in this compound’s synthesis? A:

  • Kinetic Profiling : Monitor reaction progress via LC-MS to identify intermediates (e.g., sulfonyl chloride formation in ).
  • Isotopic Labeling : Use 18O^{18}\text{O}-labeled reagents to trace oxygen incorporation in the sulfonamide group.
  • Theoretical Modeling : Simulate nucleophilic attack pathways (amine on sulfonyl chloride) using molecular dynamics ( ).
    Reference :

Handling Contradictory Biological Activity Data

Q: What approaches reconcile discrepancies in reported bioactivity data for derivatives of this compound? A:

  • Assay Standardization : Control variables like cell line viability (e.g., ATP-based assays) and compound purity (≥95% by HPLC, per ).
  • Meta-Analysis : Use systematic reviews to compare IC50_{50} values across studies, adjusting for methodological differences.
  • Structure-Activity Landscapes : Map substituent effects (e.g., chloro vs. methoxy groups in ) to explain activity variations.
    Reference :

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide

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